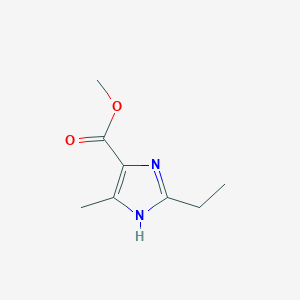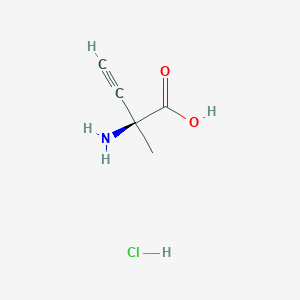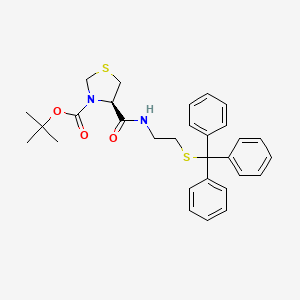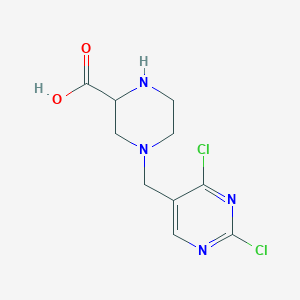
(6,6'-Dihydroxybiphenyl-2,2'-diyl)bis(diphenylphosphine Oxide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6,6’-Dihydroxybiphenyl-2,2’-diyl)bis(diphenylphosphine Oxide) is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of two hydroxyl groups and two diphenylphosphine oxide groups attached to a biphenyl backbone. Its structure allows for diverse applications, particularly in the synthesis of new ligands and as a building block in organic chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6,6’-Dihydroxybiphenyl-2,2’-diyl)bis(diphenylphosphine Oxide) typically involves the reaction of biphenyl derivatives with diphenylphosphine oxide under controlled conditionsThe reaction conditions often require the presence of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, making it more cost-effective and scalable .
Análisis De Reacciones Químicas
Types of Reactions
(6,6’-Dihydroxybiphenyl-2,2’-diyl)bis(diphenylphosphine Oxide) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The diphenylphosphine oxide groups can be reduced to phosphines under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield biphenyl quinones, while reduction of the phosphine oxide groups can produce biphenyl diphosphines .
Aplicaciones Científicas De Investigación
(6,6’-Dihydroxybiphenyl-2,2’-diyl)bis(diphenylphosphine Oxide) has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which (6,6’-Dihydroxybiphenyl-2,2’-diyl)bis(diphenylphosphine Oxide) exerts its effects involves its ability to form stable complexes with metal ions. The hydroxyl and phosphine oxide groups can coordinate with metal centers, facilitating various catalytic and binding processes. These interactions are crucial in its role as a ligand in catalysis and in the stabilization of metal-containing biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis(diphenylphosphine): This compound is similar in structure but contains methoxy groups instead of hydroxyl groups, leading to different reactivity and applications.
(6,6’-Dihydroxybiphenyl-2,2’-diyl)bis(diphenylphosphine):
Uniqueness
What sets (6,6’-Dihydroxybiphenyl-2,2’-diyl)bis(diphenylphosphine Oxide) apart is its dual functionality, combining hydroxyl and phosphine oxide groups. This dual functionality allows for versatile applications in both organic synthesis and coordination chemistry, making it a valuable compound in various research fields .
Propiedades
Fórmula molecular |
C36H28O4P2 |
|---|---|
Peso molecular |
586.6 g/mol |
Nombre IUPAC |
3-diphenylphosphoryl-2-(2-diphenylphosphoryl-6-hydroxyphenyl)phenol |
InChI |
InChI=1S/C36H28O4P2/c37-31-23-13-25-33(41(39,27-15-5-1-6-16-27)28-17-7-2-8-18-28)35(31)36-32(38)24-14-26-34(36)42(40,29-19-9-3-10-20-29)30-21-11-4-12-22-30/h1-26,37-38H |
Clave InChI |
PCQJQLYESHHPLN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC(=C3C4=C(C=CC=C4P(=O)(C5=CC=CC=C5)C6=CC=CC=C6)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-(5-(tert-butoxycarbonyl)-5H-pyrido[4,3-b]indol-7-yl)-N,N,N-trimethylpyridin-2-aminium 4-methylbenzenesulfonate](/img/structure/B12823121.png)



![Ethyl 2-amino-5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B12823146.png)
![6-(Aminomethyl)benzo[d]thiazole-2-carbonitrile](/img/structure/B12823150.png)
![4-Bromobicyclo[2.1.1]hexan-1-amine](/img/structure/B12823155.png)




![1-Methyl-2-(2-methylcyclopropyl)-1H-benzo[d]imidazole](/img/structure/B12823191.png)
